2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a complex organic compound that features a variety of functional groups, including thiadiazole, benzothiazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,3,4-thiadiazole, 3-nitrobenzaldehyde, and 2-aminobenzothiazole. The synthesis may involve the following steps:
Formation of Schiff Base: The reaction between 3-nitrobenzaldehyde and 2-aminobenzothiazole under acidic or basic conditions to form a Schiff base.
Thiol Addition: The addition of 5-methyl-1,3,4-thiadiazole-2-thiol to the Schiff base to form the intermediate compound.
Morpholine Substitution: The final step involves the substitution of the intermediate compound with morpholine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(piperidin-4-yl)ethanone
- **2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(pyrrolidin-4-yl)ethanone
Uniqueness
The uniqueness of 2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H20N6O4S4 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H20N6O4S4/c1-14-26-27-23(35-14)36-19-5-2-15(10-18(19)29(31)32)12-24-16-3-4-17-20(11-16)37-22(25-17)34-13-21(30)28-6-8-33-9-7-28/h2-5,10-12H,6-9,13H2,1H3 |
InChI Key |
KRWHHMSSIIDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)N5CCOCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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